ADCY2 Human Pre-designed siRNA Set A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

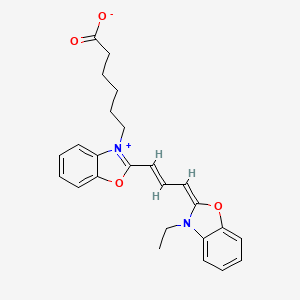

6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORLWSFCGZCFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Adenylyl Cyclase 2 (ADCY2) in cAMP-Mediated Cellular Responses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylyl Cyclase 2 (ADCY2) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in a myriad of cellular processes. As a member of the membrane-bound adenylyl cyclase family, ADCY2 catalyzes the conversion of ATP to cAMP, thereby influencing a wide range of physiological and pathological responses. This technical guide provides a comprehensive overview of the core functions of ADCY2, including its regulation, downstream signaling cascades, and involvement in various diseases. Detailed experimental protocols for studying ADCY2 and associated cAMP signaling are provided, along with quantitative data on its expression and inhibition. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of ADCY2's role in cellular function.

Introduction to ADCY2

Adenylyl Cyclase 2 (ADCY2) is a membrane-associated enzyme encoded by the ADCY2 gene in humans.[1] It is one of nine transmembrane adenylyl cyclase isoforms (tmACs) that play a critical role in transducing extracellular signals into intracellular responses through the production of cAMP.[2] Structurally, ADCY2 is a 123 kDa protein with a complex architecture consisting of two transmembrane domains, each with six helices, and two cytoplasmic catalytic domains.[3][4] This intricate structure is fundamental to its function and regulation.

ADCY2 is distinguished from other adenylyl cyclase isoforms by its unique regulatory properties. It is notably insensitive to calcium/calmodulin stimulation but is synergistically activated by G-protein αs (Gαs) subunits and G-protein βγ (Gβγ) subunits, as well as by protein kinase C (PKC).[3][5] This positions ADCY2 as a crucial integrator of signals from multiple G-protein-coupled receptors (GPCRs).

The expression of ADCY2 is most abundant in the central nervous system (CNS) and adrenal glands, suggesting a specialized role in neuronal function and stress responses.[6] Dysregulation of ADCY2 has been implicated in a variety of disorders, including neurological and psychiatric conditions such as bipolar disorder and schizophrenia, as well as chronic obstructive pulmonary disease (COPD).[3]

Quantitative Data

Tissue-Specific Expression of ADCY2

The expression of ADCY2 varies significantly across different human tissues. The Genotype-Tissue Expression (GTEx) project provides quantitative data on gene expression, measured in normalized Transcripts Per Million (nTPM). The following table summarizes the median expression of ADCY2 in a selection of human tissues.

| Tissue | Median Expression (nTPM) |

| Brain - Cerebellum | 15.8 |

| Brain - Cortex | 12.5 |

| Brain - Hippocampus | 11.9 |

| Adrenal Gland | 9.8 |

| Pituitary | 8.5 |

| Testis | 7.2 |

| Artery - Aorta | 6.4 |

| Thyroid | 5.1 |

| Lung | 4.3 |

| Heart - Left Ventricle | 3.9 |

| Skeletal Muscle | 3.1 |

| Liver | 1.2 |

| Kidney - Cortex | 1.1 |

Data sourced from the GTEx Portal. The nTPM values represent the median expression level for each tissue type.

Kinetic Parameters of ADCY2

Detailed kinetic parameters such as the Michaelis-Menten constant (Km) for ATP and the maximum reaction velocity (Vmax) for purified ADCY2 are not extensively reported in the literature. However, general kinetic analyses of adenylyl cyclases have been performed, and it is understood that these values can vary depending on the specific isoform, regulatory state, and experimental conditions.[7][8]

Pharmacological Inhibition of ADCY2

Several small molecules have been identified as inhibitors of adenylyl cyclase activity. The half-maximal inhibitory concentration (IC50) values for some of these compounds against ADCY2 are presented below. It is important to note that many of these inhibitors are not specific to ADCY2 and can affect other adenylyl cyclase isoforms.

| Inhibitor | IC50 for ADCY2 (μM) | Notes |

| SQ 22,536 | 290 - 670 | Non-competitive inhibitor, also inhibits other AC isoforms.[9] |

| 2',5'-dideoxyadenosine | ~380 - 700 | P-site inhibitor, shows broad-spectrum AC inhibition.[9] |

| NKY80 | - | Reported to be selective for AC5 over AC2, but quantitative data for ADCY2 is limited. |

| MANT-GTP | - | G-protein inhibitor, indirectly affects ADCY2 activity. |

IC50 values can vary depending on assay conditions.

Signaling Pathways Involving ADCY2

ADCY2 plays a central role as an integrator of signals from various GPCRs. Its activity is finely tuned by the interplay of different G-protein subunits and other signaling molecules.

Gs-Mediated Activation

The canonical activation pathway for ADCY2 involves the stimulatory G-protein αs subunit (Gαs). Upon activation of a Gs-coupled GPCR, Gαs dissociates from the Gβγ dimer, binds to ADCY2, and stimulates its catalytic activity, leading to an increase in intracellular cAMP.

Gq- and PKC-Mediated Potentiation

ADCY2 activity is synergistically potentiated by signals from Gq-coupled GPCRs. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which can then phosphorylate and enhance the activity of ADCY2.[3]

Regulation by Gβγ Subunits

The Gβγ subunits released from both Gi and Gs proteins can directly bind to and stimulate ADCY2 activity. This provides a mechanism for crosstalk between different GPCR signaling pathways, allowing for a more complex and integrated cellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ADCY2 and cAMP-mediated cellular responses.

Adenylyl Cyclase Activity Assay (Radioactive)

This assay measures the enzymatic activity of ADCY2 by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

-

Cell membranes expressing ADCY2

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX)

-

[α-³²P]ATP

-

Stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)

-

Dowex AG 50W-X4 resin

-

Alumina (B75360) (neutral)

-

Scintillation cocktail and counter

Procedure:

-

Prepare membrane fractions from cells or tissues expressing ADCY2.

-

Set up reaction tubes on ice, each containing assay buffer.

-

Add cell membranes (10-50 µg of protein) to each tube.

-

Initiate the reaction by adding [α-³²P]ATP and incubate at 30°C for 10-20 minutes.

-

Terminate the reaction by adding the stop solution and boiling for 3 minutes.

-

Apply the reaction mixture to a Dowex column.

-

Elute with water and collect the eluate.

-

Apply the eluate to an alumina column.

-

Wash the alumina column with buffer (e.g., 0.1 M imidazole-HCl).

-

Elute the [³²P]cAMP with buffer into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity of ADCY2 (pmol cAMP/min/mg protein).

Förster Resonance Energy Transfer (FRET)-Based cAMP Assay

This live-cell imaging technique utilizes a genetically encoded biosensor to visualize changes in intracellular cAMP levels in real-time.[10]

Materials:

-

HEK293 cells (or other suitable cell line)

-

FRET-based cAMP biosensor plasmid (e.g., containing a cAMP-binding domain flanked by CFP and YFP)

-

Transfection reagent

-

Live-cell imaging microscope equipped with FRET capabilities

-

Agonists/antagonists of interest

Procedure:

-

Seed cells on a glass-bottom dish suitable for microscopy.

-

Transfect the cells with the FRET biosensor plasmid.

-

Allow 24-48 hours for biosensor expression.

-

Mount the dish on the microscope stage and maintain at 37°C and 5% CO₂.

-

Acquire baseline images in both the donor (CFP) and acceptor (FRET) channels.

-

Add the agonist of interest to the cells.

-

Acquire a time-lapse series of images in both channels to monitor the change in the FRET ratio (acceptor emission / donor emission).

-

Analyze the images to quantify the change in FRET ratio over time, which corresponds to the change in intracellular cAMP concentration.

Bioluminescence Resonance Energy Transfer (BRET)-Based cAMP Assay

BRET is another powerful technique for measuring cAMP levels in living cells, often performed in a plate-reader format for higher throughput.[11][12]

Materials:

-

Cells co-expressing a BRET-based cAMP biosensor (e.g., a cAMP-binding protein fused to a luciferase and a fluorescent protein) and the receptor of interest.

-

96- or 384-well white, clear-bottom plates

-

Luciferase substrate (e.g., coelenterazine (B1669285) h)

-

Plate reader capable of measuring BRET

Procedure:

-

Seed the cells in the multi-well plate.

-

Incubate the cells with the luciferase substrate for a designated time.

-

Measure the baseline BRET ratio (emission from the fluorescent protein / emission from the luciferase).

-

Add the compound of interest (agonist or antagonist).

-

Immediately begin kinetic measurements of the BRET ratio over time.

-

Calculate the change in BRET ratio to determine the effect of the compound on cAMP levels.

Co-Immunoprecipitation (Co-IP) of ADCY2

Co-IP is used to identify proteins that interact with ADCY2 in their native cellular environment.[13][14][15]

Materials:

-

Cells expressing ADCY2 (endogenously or overexpressed)

-

Lysis buffer (non-denaturing)

-

Anti-ADCY2 antibody or antibody against a tag on recombinant ADCY2

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with the primary antibody against ADCY2 to form antibody-antigen complexes.

-

Add Protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Conclusion

ADCY2 is a multifaceted enzyme that serves as a critical node in the cAMP signaling network. Its intricate regulation by G-protein subunits and protein kinases allows for the fine-tuning of cellular responses to a wide array of extracellular stimuli. The tissue-specific expression of ADCY2, particularly its high levels in the brain, underscores its importance in neuronal function. The association of ADCY2 with various diseases highlights its potential as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the complex biology of ADCY2 and its role in health and disease. Future studies focusing on the development of isoform-specific modulators of ADCY2 activity will be crucial for translating our understanding of its function into novel therapeutic strategies.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. researchgate.net [researchgate.net]

- 3. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADCY2 - Wikipedia [en.wikipedia.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.r-project.org [journal.r-project.org]

- 11. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dst.defence.gov.au [dst.defence.gov.au]

- 13. bitesizebio.com [bitesizebio.com]

- 14. researchgate.net [researchgate.net]

- 15. bioconductor.org [bioconductor.org]

Investigating Adenylate Cyclase 2 (ADCY2) Expression in Primary Neuron Cultures: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate cyclases (ADCYs) are a family of enzymes crucial for catalyzing the conversion of ATP to cyclic adenosine (B11128) 3',5'-monophosphate (cAMP), a vital second messenger in cellular signaling.[1][2] Among the ten identified isoforms, ADCY2 is highly expressed in the Central Nervous System (CNS) and plays a significant role in neurotransmission, cell survival pathways, and synaptic plasticity.[1][2][3][4] Dysregulation of ADCY2 expression has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and bipolar disorder.[1][2][4][5]

Primary neuron cultures provide a fundamental and controlled in vitro system to study neuronal function, development, and response to stimuli at high resolution.[6][7] This guide offers a comprehensive overview of the core methodologies required to investigate ADCY2 expression in primary neuron cultures, from initial cell culture to quantitative analysis of mRNA and protein levels. It provides detailed experimental protocols, data presentation strategies, and visual diagrams of key pathways and workflows.

The ADCY2 Signaling Pathway

ADCY2 is a membrane-associated enzyme that is regulated by G-protein-coupled receptors (GPCRs).[1][8] As a member of the Group II ADCY family, its activity is stimulated by the G-protein alpha subunit (Gαs) and the G-protein beta-gamma subunit complex (Gβγ).[5][9] Unlike Group I ADCYs, ADCY2 is insensitive to calcium (Ca2+).[1][9] Upon stimulation, ADCY2 converts ATP into cAMP. This increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn regulate numerous cellular processes including gene transcription via the cAMP-response element-binding protein (CREB), ion channel function, and synaptic plasticity.[1][3] The signaling is terminated by phosphodiesterases (PDEs), which degrade cAMP.[1]

Experimental Workflow Overview

The investigation of ADCY2 expression in primary neurons follows a structured workflow. It begins with the isolation and culture of primary neurons, followed by experimental treatment. Subsequently, samples are collected for molecular analysis, including RNA and protein extraction. Gene expression is quantified using qPCR, while protein levels are assessed by Western blot. Immunocytochemistry is used for cellular localization and visualization.

Detailed Experimental Protocols

Primary Neuron Culture

This protocol is adapted for culturing primary cortical or hippocampal neurons from embryonic rodents (e.g., E16-E18 mice or rats), a common model system.[6][10]

Materials and Reagents:

-

Timed-pregnant rodent (E16-E18)

-

Dissection medium (e.g., Hibernate-A)

-

Digestion solution (e.g., Trypsin, Papain)

-

DMEM and Neurobasal medium

-

B-27 supplement, GlutaMAX, Penicillin-Streptomycin

-

Fetal Bovine Serum (FBS)

-

Sterile dissection tools (forceps, scissors)[11]

-

Sterile conical tubes and pipettes

-

Humidified incubator (37°C, 5% CO₂)[6]

Procedure:

-

Plate Coating: Coat culture plates with Poly-D-Lysine solution for at least 1 hour in a 37°C incubator, then wash twice with sterile PBS.[10][12]

-

Dissection: Under sterile conditions, euthanize the pregnant dam according to approved animal welfare protocols. Dissect embryos and place them in ice-cold dissection medium. Isolate the cerebral cortices or hippocampi.[6][7]

-

Dissociation: Mince the tissue into small pieces.[12] Transfer the tissue to a digestion solution (e.g., 0.25% trypsin) and incubate at 37°C for 15 minutes.[12] Stop the digestion by adding medium containing 10% FBS.

-

Trituration: Gently triturate the tissue with a flame-polished Pasteur pipette or a standard pipette tip to create a single-cell suspension.[6] Avoid creating bubbles.

-

Plating: Centrifuge the cell suspension (e.g., 150 x g for 5 minutes).[6] Resuspend the cell pellet in plating medium (e.g., Neurobasal with B-27, GlutaMAX, and Pen-Strep). Count the cells and plate them onto the coated dishes at a desired density (e.g., 1,000–5,000 cells per mm²).[10]

-

Maintenance: Incubate the cultures at 37°C with 5% CO₂. Perform a partial media change every 3-4 days.[13] Neurons will differentiate over several days to weeks.[6]

Quantification of ADCY2 mRNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method for measuring gene expression levels.[14]

Materials and Reagents:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit)

-

cDNA synthesis kit (e.g., SuperScript VILO)[14]

-

Nuclease-free water

-

Primers for ADCY2 and a housekeeping gene (e.g., GAPDH, Beta-Actin)

-

qPCR-compatible plates/tubes

-

Real-Time PCR System[14]

Procedure:

-

RNA Extraction: Lyse cultured neurons and extract total RNA according to the manufacturer's protocol of your chosen kit. Assess RNA quality and concentration.

-

cDNA Synthesis: Synthesize cDNA from 10 pg–1 μg of total RNA using a reverse transcription kit.[14] Include a no-reverse-transcriptase control to check for genomic DNA contamination.[15]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a single 20 µL reaction, combine SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-300 nM), cDNA template, and nuclease-free water.[14][15] Run each sample in triplicate.

-

Real-Time PCR: Run the plate on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 30s).[14] Include a melt curve analysis to verify primer specificity.

-

Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative expression of ADCY2 using the ΔΔCt method, normalizing to the housekeeping gene.

Quantification of ADCY2 Protein by Western Blot

Western blotting allows for the detection and quantification of ADCY2 protein levels in cell lysates.[16][17]

Materials and Reagents:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors[16]

-

BCA Protein Assay Kit

-

Laemmli sample buffer[18]

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane[19]

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[18][19]

-

Primary antibody against ADCY2

-

Primary antibody against a loading control (e.g., GAPDH, β-Actin)

-

HRP-conjugated secondary antibody[19]

-

Chemiluminescent substrate (ECL)[19]

-

Imaging system

Procedure:

-

Protein Extraction: Wash neurons with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[16][18] Incubate on ice for 20-30 minutes.[16] Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris.[16]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]

-

Sample Preparation: Mix equal amounts of protein (e.g., 10-50 µg) with Laemmli sample buffer.[18] Boil samples at 95-100°C for 5 minutes to denature the proteins.[17][18]

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[18] Transfer the separated proteins to a PVDF membrane.[17][19]

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with the primary anti-ADCY2 antibody (at the recommended dilution) overnight at 4°C.[19]

-

Secondary Antibody and Detection: Wash the membrane three times with TBST.[19] Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19] Wash again three times with TBST.

-

Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[17][19] Re-probe the membrane for a loading control protein.

-

Data Analysis: Quantify the band intensity for ADCY2 and the loading control using densitometry software. Normalize the ADCY2 signal to the loading control for relative quantification.

Visualization of ADCY2 by Immunocytochemistry (ICC)

ICC is used to visualize the subcellular localization of the ADCY2 protein within cultured neurons.[20]

Materials and Reagents:

-

Neurons cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)[6]

-

Permeabilization buffer (e.g., 0.3-0.5% Triton X-100 in PBS)[13]

-

Blocking solution (e.g., 5% goat serum in PBS)[13]

-

Primary antibody against ADCY2

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)[13]

-

Antifade mounting medium[13]

-

Fluorescence microscope

Procedure:

-

Fixation: Gently wash the cultured neurons on coverslips with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[6][13] Wash three times with PBS.

-

Permeabilization: Incubate the cells with permeabilization buffer for 5-10 minutes.[13] This step is necessary for intracellular antigens. Wash three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Dilute the primary anti-ADCY2 antibody in blocking solution. Incubate the cells with the primary antibody for 2 hours at room temperature or overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.[20]

-

Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 10 minutes to stain the nuclei.[13] Perform a final wash with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.[13]

-

Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental conditions.

Table 1: Representative qPCR Data for ADCY2 mRNA Expression

| Treatment Group | Target Gene | Avg. Ct (n=3) | ΔCt (Target - HKG) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |

| Control | ADCY2 | 23.5 | 5.5 | 0.0 | 1.0 |

| GAPDH | 18.0 | - | - | - | |

| Treated | ADCY2 | 22.0 | 4.1 | -1.4 | 2.64 |

| GAPDH | 17.9 | - | - | - | |

| This table presents hypothetical data for illustrative purposes. |

Interpretation: The representative data shows that the "Treated" group has a lower average Ct value for ADCY2 compared to the "Control" group, indicating higher initial mRNA levels. After normalization to the housekeeping gene (GAPDH), the calculated fold change of 2.64 suggests an upregulation of ADCY2 mRNA expression in response to the treatment.

Table 2: Representative Western Blot Densitometry Data

| Sample | ADCY2 Band Intensity (Arbitrary Units) | Loading Control (β-Actin) Band Intensity | Normalized ADCY2 Level (ADCY2 / β-Actin) | Relative Fold Change (vs. Control Avg.) |

| Control 1 | 45,200 | 88,900 | 0.51 | 1.00 |

| Control 2 | 47,100 | 91,500 | 0.51 | 1.01 |

| Control 3 | 44,800 | 89,200 | 0.50 | 0.98 |

| Treated 1 | 85,600 | 90,100 | 0.95 | 1.87 |

| Treated 2 | 89,300 | 92,000 | 0.97 | 1.91 |

| Treated 3 | 87,500 | 89,800 | 0.97 | 1.91 |

| This table presents hypothetical data for illustrative purposes. |

Interpretation: The densitometry analysis shows that the normalized band intensity for ADCY2 is consistently higher in the "Treated" samples compared to the "Control" samples. The average relative fold change of approximately 1.9 suggests that the treatment leads to an almost two-fold increase in ADCY2 protein levels.

Conclusion

Investigating ADCY2 expression in primary neuron cultures is essential for understanding its role in neuronal physiology and pathology. The combination of primary neuron culture, qPCR, Western blotting, and immunocytochemistry provides a robust toolkit for this purpose. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can generate reliable and reproducible data, contributing to the development of novel therapeutic strategies for neurological disorders associated with aberrant ADCY2 signaling.

References

- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Expression and functions of adenylyl cyclases in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]

- 8. Gene - ADCY2 [maayanlab.cloud]

- 9. Frontiers | Ca2+-stimulated adenylyl cyclases as therapeutic targets for psychiatric and neurodevelopmental disorders [frontiersin.org]

- 10. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]

- 11. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 12. Primary Culture of Cortical Neurons [bio-protocol.org]

- 13. Immunocytochemistry | Thermo Fisher Scientific - BG [thermofisher.com]

- 14. Characterizing Neural Cells by qPCR | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Gene Expression Analysis in Stem Cell-derived Cortical Neuronal Cultures Using Multi-well SYBR Green Quantitative PCR Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blotting for Neuronal Proteins [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 19. sinobiological.com [sinobiological.com]

- 20. addgene.org [addgene.org]

The Role of Adenylyl Cyclase 2 (ADCY2) in Synaptic Plasticity: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper provides a comprehensive technical overview of the current understanding of Adenylyl Cyclase 2 (ADCY2) and its role in synaptic plasticity. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the effects of altered ADCY2 function, outlines detailed experimental protocols, and visualizes the associated signaling pathways.

Executive Summary

Adenylyl Cyclase 2 (ADCY2) is a critical enzyme in the synthesis of cyclic AMP (cAMP), a ubiquitous second messenger vital for neuronal function and synaptic plasticity. While research has extensively documented the roles of other adenylyl cyclase isoforms in learning and memory, the specific contributions of ADCY2 are an emerging area of investigation. This guide consolidates the existing, albeit limited, quantitative data on how ADCY2 dysfunction impacts synaptic plasticity, provides detailed methodologies for studying these effects, and illustrates the underlying molecular pathways. The information presented herein aims to facilitate further research into ADCY2 as a potential therapeutic target for neurological and psychiatric disorders characterized by synaptic dysregulation.

Introduction to ADCY2 and its Function in the Central Nervous System

Adenylyl Cyclase 2 is a membrane-bound enzyme that catalyzes the conversion of ATP to cAMP.[1][2] This process is a pivotal step in intracellular signal transduction, influencing a multitude of cellular processes, including gene expression and neuronal excitability.[1] In the central nervous system, ADCY2 is highly expressed and is implicated in the signaling pathways of various neurotransmitters.[1] Unlike some other adenylyl cyclase isoforms, ADCY2 is insensitive to calcium/calmodulin but is stimulated by G-protein beta and gamma subunit complexes.[2] Dysfunctional ADCY2 has been associated with several neurological conditions, including bipolar disorder, Alzheimer's disease, and Parkinson's disease, highlighting its importance in maintaining neuronal health.[1][3]

Quantitative Effects of Altered ADCY2 Function on Synaptic Plasticity

Direct quantitative data from ADCY2 knockdown studies on synaptic plasticity are currently limited in the published literature. However, a study on a mouse model carrying a bipolar disorder-associated missense variant of ADCY2 (Adcy2V151L) provides valuable insights into the consequences of ADCY2 dysfunction on long-term potentiation (LTP), a cellular correlate of learning and memory.

The Adcy2V151L mouse model demonstrated a significant impairment in hippocampal LTP at the CA3-CA1 synapses.[3] This suggests that proper ADCY2 function is necessary for robust synaptic strengthening.

Table 1: Quantitative Analysis of Hippocampal Long-Term Potentiation (LTP) in Adcy2V151L Mice

| Parameter | Wild-Type (WT) Mice | Adcy2V151L Mice | Percentage Change | p-value |

| fEPSP slope potentiation (60 min post-HFS) | ~150% of baseline | ~125% of baseline | ~17% decrease | < 0.05 |

Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.[3]

These findings strongly suggest that a reduction in ADCY2 activity, whether through genetic variation or experimental knockdown, would likely lead to deficits in synaptic plasticity.

Experimental Protocols

This section provides detailed methodologies for investigating the effects of ADCY2 knockdown on synaptic plasticity in primary neuronal cultures.

Lentiviral shRNA-mediated Knockdown of ADCY2 in Primary Hippocampal Neurons

This protocol describes the use of lentiviral vectors to deliver short hairpin RNA (shRNA) targeting ADCY2, achieving stable and efficient gene silencing.[4][5][6][7][8]

Materials:

-

HEK293T cells

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Lentiviral transfer plasmid containing shRNA sequence against ADCY2 (and a non-targeting control shRNA) under a suitable promoter (e.g., U6)

-

Transfection reagent (e.g., Lipofectamine 3000 or similar)

-

DMEM and Neurobasal media supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Primary hippocampal neurons (E18 rat or mouse embryos)

-

Poly-D-lysine coated plates/coverslips

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the ADCY2-shRNA transfer plasmid and the packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.

-

Titer the virus to determine the optimal multiplicity of infection (MOI).

-

-

Transduction of Primary Neurons:

-

Plate primary hippocampal neurons on poly-D-lysine coated coverslips.

-

At days in vitro (DIV) 4-5, transduce the neurons with the ADCY2-shRNA lentivirus or control lentivirus at a predetermined MOI.

-

Incubate for 24 hours, then replace the virus-containing medium with fresh, pre-conditioned neuronal culture medium.

-

Allow 5-7 days for shRNA expression and target protein knockdown.

-

-

Verification of Knockdown:

-

Perform Western blotting or qPCR on cell lysates to confirm the reduction of ADCY2 protein or mRNA levels, respectively, compared to the non-targeting shRNA control.

-

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines the whole-cell patch-clamp technique to measure LTP at Schaffer collateral-CA1 synapses in cultured hippocampal slices or primary neurons following ADCY2 knockdown.[9][10][11]

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette

-

Borosilicate glass capillaries for patch pipettes

-

Micromanipulator and amplifier system for patch-clamp recording

-

Stimulating electrode

-

Data acquisition software

Procedure:

-

Preparation:

-

Prepare acute hippocampal slices from animals previously subjected to in vivo ADCY2 knockdown or use primary neuronal cultures on coverslips.

-

Transfer the slice/coverslip to the recording chamber and perfuse with oxygenated aCSF.

-

-

Recording:

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Place a stimulating electrode in the Schaffer collateral pathway.

-

Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 10-20 minutes.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

-

Post-Induction Recording:

-

Continue recording EPSPs/EPSCs at the baseline frequency for at least 60 minutes post-induction.

-

Analyze the data by normalizing the post-induction responses to the baseline average.

-

Signaling Pathways and Visualizations

ADCY2 plays a central role in the cAMP signaling cascade, which is intricately linked to synaptic plasticity. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow.

ADCY2 Signaling Pathway in Synaptic Plasticity

Caption: ADCY2-mediated cAMP signaling pathway leading to synaptic plasticity.

Experimental Workflow for ADCY2 Knockdown and Synaptic Plasticity Analysis

Caption: Workflow for studying ADCY2 knockdown effects on synaptic plasticity.

Logical Relationship between ADCY2 Knockdown and Impaired LTP

Caption: Causal chain from ADCY2 knockdown to impaired LTP.

Discussion and Future Directions

The available evidence, though indirect, strongly implicates ADCY2 as a key regulator of synaptic plasticity. The observed LTP deficits in mice with an ADCY2 missense variant underscore the importance of this enzyme in the molecular machinery of learning and memory.[3] Future research should focus on generating specific ADCY2 knockdown and knockout models to directly quantify the effects on both LTP and long-term depression (LTD).

Key questions for future investigation include:

-

What is the precise magnitude of LTP and LTD impairment following ADCY2 knockdown in different neuronal populations?

-

Does ADCY2 knockdown affect other forms of synaptic plasticity, such as homeostatic plasticity?

-

Are there compensatory mechanisms involving other adenylyl cyclase isoforms in the absence of ADCY2?

-

What are the specific downstream targets of the ADCY2-cAMP-PKA pathway that are critical for synaptic plasticity?

Answering these questions will be crucial for a complete understanding of ADCY2's role in synaptic function and for the development of novel therapeutic strategies targeting this pathway for neurological and psychiatric disorders.

Conclusion

ADCY2 is an important, yet understudied, component of the molecular machinery governing synaptic plasticity. This technical guide provides a foundational resource for researchers aiming to investigate the effects of ADCY2 knockdown. By providing quantitative data from a relevant disease model, detailed experimental protocols, and clear visualizations of the signaling pathways, this document aims to accelerate research in this promising area of neuroscience and drug discovery.

References

- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADCY2 - Wikipedia [en.wikipedia.org]

- 3. A bipolar disorder-associated missense variant alters adenylyl cyclase 2 activity and promotes mania-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 6. Lentiviral strategies for RNAi knockdown of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientifica.uk.com [scientifica.uk.com]

- 10. Electrophysiology [protocols.io]

- 11. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adenylyl Cyclase 2 (ADCY2) in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing global health challenge. A deeper understanding of the molecular mechanisms underlying these conditions is critical for the development of effective therapeutic interventions. Adenylyl Cyclase 2 (ADCY2), a key enzyme in the production of the second messenger cyclic AMP (cAMP), has emerged as a molecule of interest in the central nervous system (CNS) due to its high expression in the brain and its involvement in crucial neuronal signaling pathways.[1] This technical guide provides an in-depth exploration of the involvement of ADCY2 in various neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support ongoing research and drug discovery efforts.

Data Presentation: ADCY2 Expression and Activity in Neurodegenerative Disease Models

The following tables summarize the currently available quantitative and qualitative data on the alterations of ADCY2 expression and function in widely used animal models of neurodegenerative diseases.

| Disease Model | Animal Model | Brain Region | Method | ADCY2 Change | Reference |

| Alzheimer's Disease | 5xFAD Mouse Model | Hippocampus | Quantitative Proteomics | Upregulated | [2] |

| APPswe/PSEN1dE9 Mouse Model | Synaptosomes | Label-free Quantitative Proteomics | No significant change reported | [3] | |

| Human Post-mortem Tissue | Frontal Cortex | TMT-based Quantitative Proteomics | Downregulated | [4] | |

| Parkinson's Disease | MPTP Mouse Model | Striatum | Transcriptome Analysis | Downregulated | [5] |

| MPTP Mouse Model | Striatum | Proteomics | Decreased PEP-19 (a calmodulin-binding protein that can modulate ADCY activity) | [6] | |

| Human Post-mortem Tissue | Striatum | Single-nucleus RNA sequencing | Altered in astrocytes and oligodendrocytes | [7] | |

| Huntington's Disease | YAC128 Mouse Model | Striatum | RNA Sequencing | Pathway analysis indicates altered cAMP signaling | [8][9] |

| YAC128 Mouse Model | Striatum | RNA Interference Study | Partial correction of aberrant transcriptional profile, including pathways involving cAMP | [10][11] |

Signaling Pathways and Experimental Workflows

ADCY2 Signaling Pathway

Adenylyl Cyclase 2 is a transmembrane enzyme that, upon activation, converts ATP to cAMP.[12] This second messenger, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which regulate a multitude of cellular processes including gene transcription, synaptic plasticity, and cell survival.[1][13]

Caption: ADCY2 Signaling Cascade in Neurons.

Experimental Workflow for Investigating ADCY2 in Neurodegenerative Disease Models

A typical workflow for studying the role of ADCY2 involves utilizing animal models, followed by behavioral testing, tissue collection, and subsequent molecular analyses.

Caption: Workflow for ADCY2 analysis in vivo.

Drug Screening Workflow

For therapeutic development, a high-throughput screening workflow can be employed to identify modulators of ADCY2 activity.

Caption: High-throughput drug screening workflow.

Experimental Protocols

Protocol 1: Western Blot Analysis of ADCY2 in Mouse Brain Tissue

Objective: To quantify the protein expression level of ADCY2 in specific brain regions of neurodegenerative disease model mice compared to wild-type controls.

Materials:

-

Brain tissue (e.g., hippocampus, striatum)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-ADCY2

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold RIPA buffer using a Dounce homogenizer or sonicator.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with RIPA buffer.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-ADCY2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Protocol 2: cAMP Activity Assay in Primary Neuronal Cultures

Objective: To measure the functional activity of adenylyl cyclases, including ADCY2, in response to pharmacological stimuli in primary neurons.

Materials:

-

Primary neuronal culture

-

Neurobasal medium and supplements

-

cAMP assay kit (e.g., cAMP-Glo™ Assay)

-

GPCR agonists/antagonists

-

Luminometer

Procedure:

-

Cell Culture and Plating:

-

Culture primary neurons (e.g., cortical or hippocampal) according to standard protocols.

-

Plate the neurons in a white, clear-bottom 96-well plate at an appropriate density.

-

Allow the cells to adhere and mature for the desired number of days in vitro.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (agonists or antagonists).

-

Aspirate the culture medium and replace it with a serum-free medium containing the test compounds.

-

Incubate for the desired time at 37°C in a CO2 incubator.

-

-

cAMP Measurement (using cAMP-Glo™ Assay as an example):

-

Equilibrate the assay components to room temperature.

-

Add the cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature to lyse the cells and release cAMP.

-

Add the cAMP-Glo™ Detection Solution containing PKA and incubate for 20 minutes at room temperature.

-

Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the experimental samples based on the standard curve.

-

Analyze the dose-response relationship of the test compounds on cAMP production.

-

Protocol 3: Immunofluorescence Staining of ADCY2 in Mouse Brain Sections

Objective: To visualize the cellular and subcellular localization of ADCY2 in the brains of neurodegenerative disease model mice.

Materials:

-

Fixed mouse brain tissue (e.g., paraffin-embedded or cryosections)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-ADCY2

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Deparaffinize and rehydrate paraffin-embedded sections.

-

For cryosections, bring them to room temperature.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

-

Allow the slides to cool to room temperature.

-

-

Permeabilization and Blocking:

-

Wash the sections with PBS.

-

Permeabilize the tissue with permeabilization buffer for 10-15 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the sections with the primary anti-ADCY2 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Wash the sections three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the sections three times with PBS.

-

Incubate with DAPI for 5-10 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Capture images and analyze the localization and intensity of the ADCY2 signal.

-

Conclusion

The evidence presented in this technical guide underscores the involvement of ADCY2 in the pathophysiology of several neurodegenerative diseases, as demonstrated in various experimental models. The observed alterations in ADCY2 expression and the central role of the cAMP signaling pathway in neuronal function highlight ADCY2 as a potential therapeutic target. The detailed protocols and workflows provided herein are intended to facilitate further research into the precise role of ADCY2 and to aid in the development of novel therapeutic strategies aimed at modulating its activity for the treatment of these devastating disorders. Further quantitative studies are necessary to fully elucidate the dynamic changes in ADCY2 across different disease stages and models.

References

- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and functional signatures in a novel Alzheimer's disease mouse model assessed by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Quantitative proteomic analysis of the frontal cortex in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E-GEOD-7707 - Transcription profiling of mouse multiple brain regions for a MPTP model of Parkinsons disease - OmicsDI [omicsdi.org]

- 6. Decreased striatal levels of PEP-19 following MPTP lesion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. immuneering.com [immuneering.com]

- 9. Huntington Disease Gene Expression Signatures in Blood Compared to Brain of YAC128 Mice as Candidates for Monitoring of Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Silencing mutant huntingtin by adeno-associated virus-mediated RNA interference ameliorates disease manifestations in the YAC128 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Silencing Mutant Huntingtin by Adeno-Associated Virus-Mediated RNA Interference Ameliorates Disease Manifestations in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADCY2 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

ADCY2 as a Potential Therapeutic Target in Bipolar Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bipolar disorder (BD) is a complex and debilitating psychiatric illness with a significant genetic component.[1] Recent genome-wide association studies (GWAS) have identified the adenylyl cyclase 2 (ADCY2) gene as a promising risk locus for BD, shifting focus towards the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway as a potential nexus for therapeutic intervention.[1][2] ADCY2, a membrane-bound enzyme highly expressed in the central nervous system, catalyzes the conversion of ATP to the crucial second messenger cAMP.[3][4] Dysregulation of this pathway, potentially driven by genetic variants in ADCY2, is increasingly implicated in the pathophysiology of BD.

This technical guide provides an in-depth overview of the current evidence supporting ADCY2 as a therapeutic target for BD. It consolidates genetic and functional data, outlines key experimental methodologies used to probe ADCY2's role in the disorder, and visualizes the core signaling pathways and experimental workflows. The information presented is intended to equip researchers and drug development professionals with a comprehensive understanding of the ADCY2 target, facilitating further investigation and the development of novel therapeutic strategies.

The Role of ADCY2 in Bipolar Disorder Pathophysiology

ADCY2 is a member of the Group II adenylyl cyclase family, stimulated by G-protein αs and βγ subunits but insensitive to calcium/calmodulin.[4] It plays a critical role in transducing signals from various G-protein coupled receptors (GPCRs), which are central to neurotransmission.[3] The link between ADCY2 and BD is supported by robust genetic evidence and functional studies demonstrating how specific genetic variants can lead to behavioral phenotypes relevant to the disorder.

Genetic Association with Bipolar Disorder

Multiple large-scale GWAS have identified single nucleotide polymorphisms (SNPs) within the ADCY2 gene that are significantly associated with an increased risk for bipolar disorder.[1][2] This genetic evidence provides a strong foundation for considering ADCY2 as a key player in the etiology of BD.

| SNP ID | Location | p-value | Odds Ratio (OR) | 95% Confidence Interval (CI) | Population/Study | Citation |

| rs13166360 | Exon 3 (missense, Val147Leu) | 1.81 x 10⁻⁸ | Not Reported | Not Reported | MooDS & PGC-BD Cohorts | [2] |

| rs17826816 | Intron 2 | 9.89 x 10⁻⁹ | Not Reported | Not Reported | MooDS & PGC-BD Cohorts | [2] |

| rs2290910 | Not Specified | 0.001 | 0.430 | 0.296 - 0.624 | Iranian Population | [5] |

Table 1: Summary of key ADCY2 polymorphisms associated with bipolar disorder.

The missense variant rs13166360, resulting in a valine to leucine (B10760876) substitution at amino acid position 147 (Val147Leu), is of particular interest as it directly alters the protein's structure and function.[6] Additionally, the rs2290910 polymorphism has been linked not only to BD risk but also to suicidal ideation and attempt, with the C allele being more frequent in patients with suicidal ideation and the T allele more frequent in those who attempt suicide.[5]

Functional Consequences of BD-Associated Variants

The Val147Leu missense mutation (from rs13166360) has been shown to have significant functional consequences. Studies using heterologous expression systems have demonstrated that this variant diminishes the enzyme's capacity to generate cAMP.[6][7] This reduction in activity is not due to lower protein expression but rather to an altered subcellular localization of the enzyme, which likely impairs its functional assembly and interaction with signaling partners.[6]

This finding is critical as it provides a direct causal link between a BD-associated genetic variant and a biochemical defect in a key signaling pathway. The resulting disruption in cAMP signaling is hypothesized to contribute to the mood dysregulation characteristic of bipolar disorder.[6][8]

The ADCY2 Signaling Pathway

ADCY2 is a central node in the cAMP signaling cascade, which is a ubiquitous and vital pathway for regulating neuronal function. Understanding this pathway is essential for identifying potential points of therapeutic intervention.

Upstream Regulation

ADCY2 is a membrane-associated enzyme that is primarily regulated by GPCRs.[3]

-

Activation : Neurotransmitters binding to GPCRs coupled to the stimulatory G-protein (Gαs) lead to the activation of ADCY2. The G-protein βγ subunit complex can also stimulate ADCY2 activity.[4]

-

Inhibition : While not directly inhibited by Gαi, the overall cAMP signal can be dampened by neurotransmitters acting on Gαi-coupled receptors, which inhibit other adenylyl cyclase isoforms. ADCY2 activity is also regulated by A-kinase anchoring proteins (AKAPs), such as AKAP9, which can directly inhibit the enzyme to increase cAMP signal specificity.[4]

Downstream Effectors

Activated ADCY2 converts ATP into cAMP. This second messenger then activates two primary downstream effectors:

-

Protein Kinase A (PKA) : cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits which then phosphorylate a multitude of intracellular proteins and transcription factors, such as the cAMP response element-binding protein (CREB).

-

Exchange Protein Activated by cAMP (EPAC) : EPACs are guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2, influencing processes like cell adhesion and trafficking.

The balance of cAMP production by ADCY2 and its degradation by phosphodiesterases (PDEs) finely tunes the activation of these downstream pathways, which are crucial for synaptic plasticity, learning, memory, and mood regulation.[4]

Preclinical Validation: Animal Models

To investigate the causal role of ADCY2 variants in BD pathophysiology, researchers have developed genetically modified mouse models. These models are crucial for studying the behavioral consequences of the mutation and for testing the efficacy of potential therapeutic compounds.

The Adcy2V151L Knock-in Mouse Model

A key preclinical tool is a mouse line created using CRISPR/Cas9 gene editing to carry the V151L substitution in the murine Adcy2 gene, which corresponds to the human V147L variant associated with BD.[6]

Mice homozygous for this mutation (L151 mice) exhibit a distinct behavioral phenotype that recapitulates several aspects of mania in humans:[6][7]

-

Hyperactivity : Increased locomotor activity in novel environments.

-

Reduced Anxiety : Less anxiety-related behavior in tests like the elevated plus maze.

-

Cognitive Impairments : Deficits in cognitive tasks.

-

Hypersensitivity to Amphetamine : An exaggerated locomotor response to amphetamine, a common feature in rodent models of mania.[7]

-

Reversal by Lithium : The mania-like behaviors are responsive to treatment with the mood stabilizer lithium.[7]

Importantly, when these mutant mice are subjected to chronic social defeat stress, they switch from a mania-like to a depressive-like state, mirroring the mood cycling seen in human BD patients.[6][7] This model provides strong evidence for the causal role of the ADCY2 variant in producing BD-relevant behaviors.

Experimental Protocols

Replicating and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed overviews of key experimental protocols used in the study of ADCY2 in bipolar disorder.

Generation of Adcy2V151L Mice via CRISPR/Cas9

This protocol outlines the generation of a knock-in mouse model to study the effects of a specific BD-associated ADCY2 mutation.

-

Objective : To introduce a point mutation in the murine Adcy2 gene corresponding to the human V147L variant.

-

Methodology :

-

Guide RNA Design : Two single-guide RNAs (sgRNAs) are designed to target exon 3 of the murine Adcy2 gene, flanking the codon for valine at position 151 (the murine equivalent of human valine 147).[6]

-

Donor Template : A single-stranded oligodeoxynucleotide (ssODN) is synthesized. This ssODN contains the desired nucleotide change to convert the valine codon (GTG) to a leucine codon (CTG), along with homologous arms flanking the mutation site to facilitate homology-directed repair (HDR).

-

Zygote Injection : A mixture containing Cas9 mRNA, the two sgRNAs, and the ssODN donor template is microinjected into the pronuclei of fertilized mouse zygotes (e.g., from C57BL/6J mice).

-

Implantation and Screening : The injected zygotes are implanted into pseudopregnant surrogate mothers. Pups born from these mothers are screened for the desired mutation using PCR amplification of the target genomic region followed by Sanger sequencing to identify founders carrying the V151L allele.

-

Colony Establishment : Founder mice are backcrossed to wild-type mice to establish heterozygous and, subsequently, homozygous mouse lines for experimental use.[6]

-

Amphetamine-Induced Hyperactivity Assay

This behavioral test is used to assess a core feature of mania models in rodents.

-

Objective : To measure locomotor sensitivity to a psychostimulant like d-amphetamine.

-

Methodology :

-

Habituation : Mice (e.g., Adcy2V151L and wild-type littermates) are individually placed into automated locomotor activity chambers (e.g., 20 cm x 20 cm open field) and allowed to habituate for a set period (e.g., 60 minutes).[9]

-

Injection : Following habituation, mice are removed, administered an intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or d-amphetamine (e.g., 1.4, 2.5, 4.5 mg/kg).[10]

-

Data Acquisition : Mice are immediately returned to the activity chambers, and their locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) using automated tracking systems that measure parameters like total distance traveled, horizontal activity, and vertical activity (rearing).[9][11]

-

Analysis : The data is typically binned into time intervals (e.g., 5- or 10-minute bins) to analyze the time course of the drug's effect. The total distance traveled over the entire session is compared between genotypes and treatment groups using statistical methods like a two-way ANOVA.[9]

-

Chronic Social Defeat Stress (CSDS) Model

This protocol induces a depressive-like state in mice through repeated social stress, allowing for the study of mood switches.

-

Objective : To model environmental stress as a trigger for a depressive-like phenotype in mice with a genetic predisposition.

-

Methodology :

-

Aggressor Screening : Large, aggressive male mice (e.g., CD-1 strain) are screened for consistent aggressive behavior towards an intruder.[12]

-

Defeat Bouts : An experimental mouse (e.g., C57BL/6J Adcy2V151L) is introduced into the home cage of an aggressor mouse for a short period (e.g., 5-10 minutes) daily for consecutive days (e.g., 10 days), during which it is physically defeated.[12][13]

-

Sensory Stress : After each physical defeat, the experimental mouse is housed in the same cage as the aggressor but separated by a clear, perforated divider. This allows for continuous sensory (visual, olfactory) stress without physical contact for the remainder of the 24-hour period.[12]

-

Behavioral Testing : Following the CSDS paradigm, mice are tested for social avoidance. The experimental mouse is placed in an open field with a novel aggressor mouse contained within a wire-mesh enclosure at one end. The amount of time the mouse spends in the "interaction zone" around the enclosure is automatically tracked. A social interaction ratio is calculated to classify mice as "susceptible" (socially avoidant) or "resilient."[12]

-

ADCY2 as a Druggable Target

The validation of ADCY2's role in BD pathophysiology positions it as a compelling target for novel drug development. The goal would be to develop modulators that can correct the dysfunctional cAMP signaling caused by risk variants.

Pharmacological Modulators

The development of isoform-selective adenylyl cyclase modulators has been challenging. However, some compounds have been identified.

| Compound | Type | Target(s) | Key Findings | Citation |

| SKF-83566 | Small Molecule Inhibitor | Selective for ADCY2 over AC1 and AC5 | Identified through high-throughput screening; serves as a valuable pharmacological probe for studying ADCY2 function. | [14] |

| Forskolin | Diterpene Activator | Most transmembrane ACs (except AC9) | Potent, non-selective activator widely used experimentally to increase intracellular cAMP levels. | [4] |

| Lithium | Mood Stabilizer | Inhibits multiple AC isoforms | Preferentially inhibits AC5, with lesser effects on AC2 and AC7. May act by competing with Mg²⁺, an essential cofactor for AC activity.[15][16] | [16] |

| Valproate | Mood Stabilizer | Does not affect AC activity | Studies show valproate does not inhibit forskolin- or D1 receptor-stimulated adenylyl cyclase activity. | [16] |

Table 2: Summary of compounds modulating Adenylyl Cyclase activity.

The identification of SKF-83566 as a selective ADCY2 inhibitor is a significant step forward, providing a tool to pharmacologically mimic a loss-of-function state and explore its therapeutic potential.[14]

Therapeutic Hypothesis and Future Directions

Given that the BD-associated Val147Leu variant leads to reduced ADCY2 function, a therapeutic strategy might paradoxically involve further inhibition or, more likely, activation, depending on the specific downstream consequences in relevant neuronal circuits. The mania-like state in mice with the hypo-functional mutation suggests a complex, potentially compensatory, downstream effect. Lithium's efficacy in both the mouse model and human patients, coupled with its inhibitory effect on adenylyl cyclases, further complicates a simple activator/inhibitor therapeutic model.[7][16]

Future research should focus on:

-

Developing ADCY2-selective activators : To test whether restoring cAMP levels in specific brain regions can ameliorate BD-related phenotypes.

-

Clarifying the downstream effects : Using techniques like single-cell RNA-seq in the Adcy2V151L mouse model to dissect the cell-type-specific transcriptional consequences of the mutation in brain regions like the hippocampus and prefrontal cortex.[6]

-

Investigating the lithium interaction : Determining the precise mechanism by which lithium ameliorates the behavioral phenotype in Adcy2V151L mice, which could reveal more about the desired direction of modulation for a therapeutic effect.

Conclusion

The convergence of human genetic data, functional enzymatic studies, and robust preclinical animal models provides compelling evidence for ADCY2 as a high-priority therapeutic target in bipolar disorder. The dysfunction of the ADCY2-cAMP signaling pathway appears to be a core mechanistic feature linked to genetic risk for the disorder. While the development of selective ADCY2 modulators is in its early stages, the tools and knowledge are now in place to accelerate the discovery of novel therapeutics. Targeting ADCY2 offers a promising, mechanism-based approach to address the significant unmet medical need in the treatment of bipolar disorder.

References

- 1. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. | BioWorld [bioworld.com]

- 3. genecards.org [genecards.org]

- 4. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the impact of an ADCY2 polymorphism as a predictive biomarker in bipolar disorder, suicide tendency and response to lithium carbonate therapy: the first report from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A bipolar disorder-associated missense variant alters adenylyl cyclase 2 activity and promotes mania-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. libd.org [libd.org]

- 8. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testing Depression in Mice: a Chronic Social Defeat Stress Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mode of action of lithium on the catalytic unit of adenylate cyclase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of specific adenylyl cyclase isoforms by lithium and carbamazepine, but not valproate, may be related to their antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ADCY2 Signaling Cascade in Response to GPCR Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, from gene expression and metabolism to cell growth and differentiation.[1][2][3][4] The synthesis of cAMP from ATP is catalyzed by a family of enzymes known as adenylyl cyclases (ACs). In mammals, this family comprises ten isoforms (ADCY1-10), each exhibiting unique regulatory properties, tissue distribution, and subcellular localization.[1][4][5] This guide focuses on Adenylyl Cyclase Type 2 (ADCY2), a membrane-bound isoform highly expressed in the brain and other tissues.[5][6][7]

ADCY2 is distinguished by its insensitivity to calcium/calmodulin and its stimulation by the G-protein beta-gamma (Gβγ) subunit complex, in addition to the canonical activation by the G-protein alpha-s (Gαs) subunit.[5][6][8][9] This dual regulation by different G-protein components places ADCY2 at a critical intersection of various G-protein coupled receptor (GPCR) signaling pathways. Understanding the intricacies of the ADCY2 signaling cascade is crucial for elucidating its physiological roles and its potential as a therapeutic target in numerous pathologies, including neurological disorders and chronic obstructive pulmonary disease (COPD).[5][6][8]

ADCY2: Structure and Catalytic Function

ADCY2 is a transmembrane protein with a predicted molecular weight of approximately 123 kDa.[5] Its architecture is characteristic of the membrane-bound AC family, featuring twelve transmembrane helices that anchor the protein in the plasma membrane.[6] The protein is organized into two tandem repeats of six transmembrane segments, each followed by a large cytoplasmic domain (C1 and C2).[6]

The catalytic core of the enzyme is formed by the intramolecular dimerization of the C1 and C2 domains.[1][6] This active site binds ATP and two essential magnesium or manganese ions as cofactors to catalyze the conversion of ATP into cAMP and pyrophosphate.[6][9][10] The interface between the C1 and C2 domains is the primary site for regulation by G-protein subunits and other signaling molecules.[1]

The ADCY2 Signaling Cascade

The activation of ADCY2 is a multi-step process initiated by the binding of an agonist to a GPCR. The subsequent cascade involves G-protein activation, direct modulation of ADCY2 activity, and the generation of downstream signals via cAMP.

GPCR Activation and G-Protein Dissociation

The process begins when an extracellular ligand (e.g., a hormone or neurotransmitter) binds to and activates a GPCR. This induces a conformational change in the receptor, enabling it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for a heterotrimeric G-protein.[11][12] The G-protein, consisting of α, β, and γ subunits, exchanges its bound GDP for GTP on the α subunit. This exchange triggers the dissociation of the G-protein into a Gα-GTP monomer and a stable Gβγ dimer, both of which are now free to interact with downstream effectors.[13][14]

Regulation of ADCY2 by G-Protein Subunits

ADCY2 is a member of the Group II adenylyl cyclases, which are uniquely regulated by both Gαs and Gβγ subunits.[2][3]

-

Stimulation by Gαs: Like all transmembrane adenylyl cyclases, ADCY2 is robustly stimulated by the activated, GTP-bound form of Gαs.[1][5] This occurs when the cascade is initiated by a Gs-coupled receptor.

-

Stimulation by Gβγ: A key feature of ADCY2 is its stimulation by the Gβγ complex.[6][8][13] This allows ADCY2 to be activated by GPCRs that couple to Gi/o or Gq proteins, which release a large pool of Gβγ upon activation. This property makes ADCY2 a crucial integrator of signals from different GPCR families. A specific region within ADCY2, encompassing residues 956-982, has been identified as critical for receiving signals from Gβγ.[13]

-

Synergistic Activation: The activation of ADCY2 by Gαs can be further potentiated by the presence of Gβγ, leading to a synergistic increase in cAMP production. This synergy is particularly important when a cell is stimulated by agonists for both Gs- and Gi/o-coupled receptors simultaneously.

Cross-talk and Additional Regulatory Mechanisms

The activity of ADCY2 is further fine-tuned by other signaling pathways and scaffolding proteins.

-

Protein Kinase C (PKC) Activation: ADCY2 activity is enhanced by PKC.[1][6] Activation of Gq-coupled receptors, which stimulates phospholipase C and leads to PKC activation, can therefore potentiate Gαs-mediated ADCY2 stimulation.[6] This represents a significant point of cross-talk between the Gq and Gs signaling pathways.

-

Raf Kinase Phosphorylation: ADCY2 can be activated via serine phosphorylation by Raf kinase, adding another layer of regulation from the mitogen-activated protein kinase (MAPK) cascade.[6]

-

A-Kinase Anchoring Proteins (AKAPs): ADCY2 is often localized within larger signaling complexes, or "signalosomes," organized by AKAPs.[6][8] For example, AKAP79 can recruit both PKC and ADCY2 to the vicinity of a Gq-coupled muscarinic receptor, facilitating efficient signal transduction.[6][8] AKAPs can also tether downstream effectors like Protein Kinase A (PKA) and phosphodiesterases (PDEs), creating a spatially confined signaling microdomain.[6][15]

Downstream Effectors of ADCY2-Generated cAMP

The cAMP produced by ADCY2 diffuses locally and activates downstream effector proteins to propagate the signal.

-

Protein Kinase A (PKA): The most well-known effector of cAMP is PKA.[5][15] Binding of cAMP to the regulatory subunits of PKA releases the active catalytic subunits, which then phosphorylate a multitude of substrate proteins on serine and threonine residues, altering their activity and leading to diverse cellular responses.[15][16]

-

Exchange Proteins Directly Activated by cAMP (EPACs): EPACs are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2. Upon binding cAMP, EPACs become activated and regulate processes such as cell adhesion, secretion, and gene expression.[5]

The following diagram illustrates the core ADCY2 signaling cascade.

Quantitative Data on ADCY2 Regulation

The functional activity of ADCY2 is characterized by its response to various stimuli. The following tables summarize key quantitative parameters reported in the literature. Note: Specific values can vary significantly based on the experimental system (e.g., cell type, membrane preparations, recombinant protein) and assay conditions.

Table 1: General Properties of Human ADCY2

| Property | Value/Description | Reference |